molecular formula C17H17N5OS2 B2739325 1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea CAS No. 2034366-55-5

1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2739325
CAS No.: 2034366-55-5
M. Wt: 371.48
InChI Key: USPCNXHLRCUFIF-UHFFFAOYSA-N
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Description

1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H17N5OS2 and its molecular weight is 371.48. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Mechanism

Novel Synthesis and Antitumor Evaluation : Derivatives of tetrahydrobenzo[b]thiophene, closely related to the compound , have been synthesized through reactions involving ethyl cyanoacetate, leading to a variety of heterocyclic compounds. These derivatives, featuring thiophene, thiazole, pyrazole, and other rings, displayed significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The diversity of the synthesized products and their high inhibitory effects highlight the compound's potential in antitumor applications (Shams et al., 2010).

Thiophene Derivative-Loaded Nanoparticles : A specific benzyl urea tetrahydrobenzo[b]thiophene derivative, identified as a potent compound with broad-spectrum antitumor activity, was investigated for its ability to destabilize tubulin polymerization, thereby arresting tumor cell mitosis. This compound, when formulated into PLGA nanoparticles, showed enhanced antitumor activity, indicating its potential as a novel cancer therapeutic agent (Abdel-Rahman et al., 2021).

Synthesis and Chemical Reactions

Choline Chloride-Based Deep Eutectic Solvent Promoted Synthesis : The synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives was facilitated using a novel deep eutectic solvent, showcasing an environmentally friendly catalyst that offers advantages such as ease of preparation, low cost, and high yields. This research underscores the compound's relevance in green chemistry and heterocyclic transformations (Biglari et al., 2020).

Synthesis and Cytotoxicity Evaluation of Thiazole Derivatives : Thiazole derivatives obtained from reactions with thioglycolic acid demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting the value of these derivatives in developing anticancer agents. This research highlights the potential of such compounds in the synthesis of novel therapeutic agents (Mohareb et al., 2017).

Properties

IUPAC Name

1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c23-16(22-17-21-11-4-1-2-5-13(11)25-17)20-10-12-15(19-8-7-18-12)14-6-3-9-24-14/h3,6-9H,1-2,4-5,10H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPCNXHLRCUFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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